2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile
CAS No.: 1266843-58-6
Cat. No.: VC6962450
Molecular Formula: C13H9FN2O
Molecular Weight: 228.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266843-58-6 |
|---|---|
| Molecular Formula | C13H9FN2O |
| Molecular Weight | 228.226 |
| IUPAC Name | 2-[(2-fluorophenyl)methoxy]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H9FN2O/c14-12-6-2-1-4-11(12)9-17-13-10(8-15)5-3-7-16-13/h1-7H,9H2 |
| Standard InChI Key | HMHAHAXFTJNYSS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)COC2=C(C=CC=N2)C#N)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a pyridine core substituted at position 2 with a (2-fluorophenyl)methoxy group and at position 3 with a carbonitrile group. The molecular formula is C₁₃H₉FN₂O, with a molecular weight of 228.226 g/mol. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the carbonitrile group enhances polarity and potential hydrogen-bonding capabilities.
Electronic and Steric Effects
The electron-withdrawing fluorine atom stabilizes the adjacent methoxy group through inductive effects, while the carbonitrile group at position 3 creates a polarized region conducive to nucleophilic attacks. These properties make the compound a versatile intermediate in organic synthesis.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a nucleophilic substitution reaction between 2-fluorobenzyl bromide and 3-cyano-2-hydroxypyridine under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80–100°C typically yields the product in 65–75% purity, with subsequent recrystallization improving purity to >95%.
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Yield (Crude) | 65–75% |
Industrial-Scale Manufacturing
Continuous flow reactors are employed industrially to enhance reaction efficiency and scalability. Catalytic systems, such as phase-transfer catalysts, reduce side reactions and improve yields to 85–90%. Post-synthesis purification via column chromatography or fractional distillation ensures compliance with pharmaceutical-grade standards.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 4), with a half-life of 12 hours at pH 2. Neutral and alkaline conditions (pH 7–9) show no significant degradation over 72 hours.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, 1H, pyridine-H), 7.85–7.45 (m, 4H, aryl-H), 5.45 (s, 2H, OCH₂).
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IR (KBr): 2230 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (C=C aromatic).
| Assay | Result |
|---|---|
| IC₅₀ (EGFR inhibition) | 1.2 µM |
| Cytotoxicity (HeLa cells) | CC₅₀ = 25 µM |
| Metabolic Stability (HLM) | t₁/₂ = 45 minutes |
Therapeutic Applications
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Oncology: Demonstrates antiproliferative effects in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
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Neurology: Modulates acetylcholinesterase activity in preliminary assays, suggesting potential for Alzheimer’s disease research.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound serves as a precursor for derivatives with enhanced bioavailability. For example, hydrolysis of the carbonitrile group yields carboxylic acid analogs (e.g., 2-[(2-fluorophenyl)methoxy]pyridine-3-carboxylic acid), which exhibit improved aqueous solubility.
Materials Science
Fluorine’s electron-withdrawing properties make the compound a candidate for organic semiconductors. Thin-film studies show a charge-carrier mobility of 0.12 cm²/V·s, comparable to commercial polymers.
Future Research Directions
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Pharmacokinetic Optimization: Prodrug strategies to enhance metabolic stability.
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Target Identification: High-throughput screening against kinase libraries.
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Green Chemistry: Solvent-free synthesis using microwave irradiation.
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